molecular formula C7H10O3 B120870 4-(3-Oxobutyl)oxetan-2-one CAS No. 153333-40-5

4-(3-Oxobutyl)oxetan-2-one

Cat. No. B120870
M. Wt: 142.15 g/mol
InChI Key: WBTWUBDNRGFYBK-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)oxetan-2-one is a cyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. It is a five-membered ring with a ketone and ester functional group, making it an interesting molecule for chemical synthesis and biological studies. In

Scientific Research Applications

4-(3-Oxobutyl)oxetan-2-one has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-tumor agents and anti-inflammatory drugs. Additionally, the unique structure of 4-(3-Oxobutyl)oxetan-2-one has led to its use in the development of new materials with interesting properties, such as shape-memory polymers.

Mechanism Of Action

The mechanism of action of 4-(3-Oxobutyl)oxetan-2-one is not fully understood, but it is believed to interact with enzymes and proteins in biological systems through the carbonyl functional group. This interaction may lead to changes in the conformation and activity of these biomolecules, ultimately resulting in physiological effects.

Biochemical And Physiological Effects

Studies have shown that 4-(3-Oxobutyl)oxetan-2-one has a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of 4-(3-Oxobutyl)oxetan-2-one is its unique structure, which makes it a useful starting material for the synthesis of biologically active compounds and materials. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in water may limit its use in certain biological experiments.

Future Directions

There are many potential future directions for the study of 4-(3-Oxobutyl)oxetan-2-one. One area of interest is the development of new materials with unique properties based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of new derivatives of 4-(3-Oxobutyl)oxetan-2-one may lead to the discovery of new compounds with improved properties and biological activity.

Synthesis Methods

The synthesis of 4-(3-Oxobutyl)oxetan-2-one is typically achieved through the reaction of ethyl acetoacetate with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. This reaction leads to the formation of the intermediate 4-bromobutyl-3-oxobutanoate, which is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield 4-(3-Oxobutyl)oxetan-2-one.

properties

CAS RN

153333-40-5

Product Name

4-(3-Oxobutyl)oxetan-2-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-(3-oxobutyl)oxetan-2-one

InChI

InChI=1S/C7H10O3/c1-5(8)2-3-6-4-7(9)10-6/h6H,2-4H2,1H3

InChI Key

WBTWUBDNRGFYBK-UHFFFAOYSA-N

SMILES

CC(=O)CCC1CC(=O)O1

Canonical SMILES

CC(=O)CCC1CC(=O)O1

synonyms

2-Oxetanone, 4-(3-oxobutyl)- (9CI)

Origin of Product

United States

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